1,3,4-Thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)-
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Overview
Description
1,3,4-Thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities.
Preparation Methods
The synthesis of 1,3,4-thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- typically involves the reaction of phenylthiosemicarbazide with aromatic aldehydes under acidic conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent to facilitate the cyclization process . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetic acid.
Industrial production methods for this compound are not extensively documented, but laboratory-scale synthesis often employs similar reaction conditions with slight modifications to optimize yield and purity .
Chemical Reactions Analysis
1,3,4-Thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, methanol), and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- involves its interaction with various molecular targets and pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In anticancer applications, the compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
1,3,4-Thiadiazol-2-amine, 5-phenyl-N-(phenylmethylene)- can be compared with other similar compounds such as:
1,3,4-Thiadiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in biological activities.
1,2,4-Triazoles: These compounds have a similar five-membered ring structure but with different nitrogen positions, resulting in distinct chemical and biological properties.
Benzothiazoles: These compounds contain a fused benzene and thiadiazole ring, offering unique properties and applications in medicinal chemistry.
Properties
CAS No. |
6583-41-1 |
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Molecular Formula |
C15H11N3S |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
1-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimine |
InChI |
InChI=1S/C15H11N3S/c1-3-7-12(8-4-1)11-16-15-18-17-14(19-15)13-9-5-2-6-10-13/h1-11H |
InChI Key |
YIHNHMFWRCCRPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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